2-Hydroxytetracosanoic acid
Overview
Description
2-hydroxy Lignoceric Acid: 2-hydroxytetracosanoic acid or 2-hydroxy-tetracosanoic acid ) has the chemical formula C24H48O3. It is a long-chain fatty acid with a hydroxyl group attached to the 2-carbon position of the aliphatic chain. The compound is found in various natural sources, including plant waxes and animal tissues .
Scientific Research Applications
2-hydroxy Lignoceric Acid finds applications in:
Lipid Metabolism Research: Studying its role in lipid biosynthesis and metabolism.
Neuroscience: Investigating its impact on neuronal health and function.
Skin Health: Potential benefits for skin barrier function and hydration.
Safety and Hazards
Mechanism of Action
Target of Action
2-Hydroxytetracosanoic acid, also known as Cerebronic acid, is a fatty acid compound
Mode of Action
As a fatty acid compound, it may interact with various enzymes and proteins within the cell, influencing their function .
Biochemical Pathways
Cerebronic acid is unique to nervous tissues and is a component of cerebrosides and sulfatides . It is catabolized by α-oxidation to CO2 and tricosanoic acid (23:0) . This oxidation process occurs in peroxisomes, organelles responsible for various metabolic processes .
Result of Action
As a component of cerebrosides and sulfatides, it may play a role in the structure and function of the nervous system .
Biochemical Analysis
Biochemical Properties
Cerebronic acid is involved in various biochemical reactions. It is catabolized by α-oxidation to CO2 and tricosanoic acid (23:0) . This process involves enzymes systems for the β-oxidation of VLCFA, such as lignoceric acid . The oxidation of cerebronic acid is dependent on the presence of NAD+ .
Cellular Effects
Cerebronic acid has significant effects on various types of cells and cellular processes. It is a component of cerebrosides and sulfatides, which are unique to nervous tissues . The oxidation of this compound is impaired in cell lines that lack peroxisomes, such as Zellweger syndrome (ZS) .
Molecular Mechanism
The molecular mechanism of cerebronic acid involves its α-oxidation to CO2 and tricosanoic acid (23:0) . This process is associated with the peroxisomal limiting membranes . The enzyme system for the α-oxidation of cerebronic acid is distinct from the one for the α-oxidation of β-carbon branched-chain fatty acids .
Temporal Effects in Laboratory Settings
It is known that the compound can be stored for up to 12 months under desiccating conditions .
Metabolic Pathways
Cerebronic acid is involved in the α-oxidation pathway . This process is associated with the peroxisomal limiting membranes . The oxidation of this compound is dependent on the presence of NAD+ .
Subcellular Localization
Cerebronic acid is α-oxidized in fractions having particulate bound catalase and enzyme systems for the β-oxidation of VLCFA . This suggests that peroxisomes are the subcellular organelle responsible for α-oxidation of cerebronic acid .
Preparation Methods
Synthetic Routes:
Chemical Synthesis: One synthetic route involves the hydroxylation of tetracosanoic acid (C24 fatty acid) using appropriate reagents and conditions.
Biological Synthesis: Some microorganisms and plants can produce 2-hydroxy Lignoceric Acid enzymatically.
Industrial Production:
Industrial-scale production methods may involve microbial fermentation or chemical synthesis. specific details on large-scale production are not widely available.
Chemical Reactions Analysis
2-hydroxy Lignoceric Acid can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the hydroxyl group yields the corresponding saturated fatty acid.
Substitution: The hydroxyl group can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type.
Comparison with Similar Compounds
2-hydroxy Lignoceric Acid is unique due to its specific position of the hydroxyl group. Similar compounds include other long-chain fatty acids, such as lignoceric acid (without the hydroxyl group) and other hydroxylated fatty acids.
Properties
IUPAC Name |
2-hydroxytetracosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUOLNSQHLHDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969526 | |
Record name | 2-Hydroxytetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cerebronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
544-57-0 | |
Record name | 2-Hydroxytetracosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerebronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYTETRACOSANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QN3B074E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cerebronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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